molecular formula C17H13N5S B2776790 3-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine CAS No. 868969-07-7

3-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine

Cat. No.: B2776790
CAS No.: 868969-07-7
M. Wt: 319.39
InChI Key: ZQNRTWVYBXZDIU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridylhydrazine with benzyl isothiocyanate to form the intermediate, which is then cyclized using a suitable reagent like phosphorus oxychloride . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of the corresponding amines .

Scientific Research Applications

3-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.

    Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzylsulfanyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-a]pyrazine
  • 6-Benzylsulfanyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-c]pyrimidine
  • 6-Benzylsulfanyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-d]pyridazine

Uniqueness

3-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine is unique due to its specific substitution pattern and the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This compound has shown promising activity in inhibiting kinases, making it a valuable candidate for further research in medicinal chemistry .

Properties

IUPAC Name

6-benzylsulfanyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5S/c1-2-5-13(6-3-1)12-23-16-9-8-15-19-20-17(22(15)21-16)14-7-4-10-18-11-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNRTWVYBXZDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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